Carbamimidic acid, ethyl ester
Description
Historical Context of O-Alkylisourea Derivatives in Synthetic Methodology
The journey of O-alkylisourea derivatives in synthetic chemistry is one of enabling crucial transformations, particularly in the construction of nitrogen-containing compounds. Historically, these reagents emerged as important intermediates for the synthesis of guanidines and various heterocyclic systems. google.com One of the earliest significant applications was in the condensation reaction with guanidines to produce biguanides, a class of compounds with notable biological activities. beilstein-journals.org This foundational reaction, reported as early as 1960, involved the treatment of an O-alkylisourea with guanidine (B92328) to afford the desired biguanide, albeit in moderate yields. beilstein-journals.org
The preparative methods for O-alkylisoureas themselves have also evolved. A notable method involves the reaction of cyanamide (B42294) with an alcohol, such as ethanol (B145695), in the presence of a strong acid like sulfuric acid, to produce the corresponding O-alkylisourea salt, for instance, O-ethylisourea hydrogen sulphate. google.com This crystalline and more stable salt form proved advantageous over the less stable hydrochloride salt, which was prone to decomposition. google.com The development of solid-phase synthesis methodologies also saw the advent of polymer-supported O-alkylisoureas, which facilitate simpler purification processes by allowing for the easy separation of the reagent and byproducts from the reaction mixture. soton.ac.ukacs.org These historical developments laid the groundwork for the widespread adoption of O-alkylisoureas, including the ethyl ester, as reliable and versatile reagents in the synthetic chemist's toolkit.
Significance of Carbamimidic Acid, Ethyl Ester as a Versatile Synthetic Intermediate
This compound (O-ethylisourea) is a bifunctional reagent whose utility stems from the reactivity of its isourea core. This versatility allows it to participate in a variety of chemical transformations, making it a valuable intermediate for constructing a wide range of organic molecules.
Its primary applications include:
Esterification of Carboxylic Acids: O-ethylisourea serves as an effective activating agent for alcohols in the esterification of carboxylic acids. The reaction of an alcohol with a carbodiimide (B86325) generates the O-alkylisourea in situ, which then readily reacts with a carboxylic acid to form the corresponding ester and a urea (B33335) byproduct. escholarship.org This method is particularly noteworthy for its efficiency, even with sterically hindered carboxylic acids. organic-chemistry.org The use of microwave assistance has been shown to dramatically reduce reaction times to as little as five minutes, often proceeding with a clean inversion of configuration at the alcohol's stereocenter. organic-chemistry.orgresearchgate.net
Synthesis of Guanidines: As a classic application, O-ethylisourea reacts with amines to furnish substituted guanidines. google.com This transformation is fundamental in medicinal chemistry, as the guanidinium (B1211019) group is a key feature in many biologically active compounds. The reaction involves the nucleophilic attack of an amine on the isourea, displacing the ethoxy group. This method has been extended to polymer chemistry, where O-methylisourea is used for the post-polymerization guanidinylation of lysine-containing copolymers to create arginine-like structures. nih.gov
Precursor to Heterocycles: The reactivity of O-ethylisourea makes it an excellent starting material for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. google.comontosight.ai For example, it can be used to synthesize 2-alkoxy-pyrimidines. google.com Furthermore, O-alkylisoureas have been employed in the synthesis of oxazolines from β-hydroxyamides and cyclic sulfonamides from N-hydroxyalkylsulfonamides. soton.ac.uk
The table below summarizes some key properties of this compound and its common salts.
| Identifier | Value |
| Compound Name | This compound |
| Synonym | O-Ethylisourea |
| Molecular Formula | C₃H₈N₂O |
| Molecular Weight | 88.11 g/mol nih.gov |
| CAS Number | 28464-55-3 beilstein-journals.org |
| Monohydrochloride CAS | 31407-74-6 fera.co.uk |
| Sulfate (B86663) Salt CAS | 68303-38-8 ontosight.ai |
Scope and Research Objectives within Advanced Organic Synthesis
Current research continues to expand the synthetic utility of this compound, focusing on enhancing reaction efficiency, selectivity, and environmental compatibility. A significant area of investigation is the development of catalytic and more sustainable synthetic protocols.
Key research objectives include:
Microwave-Assisted Synthesis: A major thrust in modern organic synthesis is the use of microwave irradiation to accelerate reactions. at.ua Research has demonstrated that esterifications using O-alkylisoureas are significantly faster under microwave conditions. organic-chemistry.orgresearchgate.netorganic-chemistry.org Future work aims to broaden the scope of these rapid, high-yield reactions to include a wider range of substrates and to further understand the specific microwave effects at play.
Solid-Supported and Polymer-Assisted Methodologies: To simplify product purification and enable reagent recycling, the use of polymer-supported O-alkylisoureas is a key research focus. soton.ac.uk The "catch and release" strategy, where an alcohol is first 'caught' on a resin as an isourea and then 'released' as an ester upon reaction with a carboxylic acid, exemplifies this approach. researchgate.net Ongoing research seeks to develop more robust and versatile solid supports and to apply these techniques to the synthesis of complex molecules and combinatorial libraries.
Development of Novel Transformations: Chemists are continuously exploring new reactions for O-alkylisoureas. Recent discoveries include their use in the synthesis of haloalkanes through a novel activation with acetyl halides. soton.ac.uk The exploration of Lewis acid catalysis to modulate the reactivity of isoureas, for instance in O-benzylation reactions, opens new avenues for their application. soton.ac.uk The overarching goal is to uncover new bond-forming strategies that leverage the unique reactivity of this compound, thereby expanding the synthetic toolbox for creating functional molecules for materials science, medicinal chemistry, and beyond.
Structure
2D Structure
3D Structure
Properties
CAS No. |
28464-55-3 |
|---|---|
Molecular Formula |
C3H8N2O |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
ethyl carbamimidate |
InChI |
InChI=1S/C3H8N2O/c1-2-6-3(4)5/h2H2,1H3,(H3,4,5) |
InChI Key |
HEFJCHKCDAWHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)N |
Origin of Product |
United States |
Synthetic Methodologies for Carbamimidic Acid, Ethyl Ester and Its Precursors
Established Synthetic Pathways to O-Ethylisourea
Traditional syntheses of O-ethylisourea rely on readily available starting materials and have been well-documented in chemical literature. These pathways include reactions starting from cyanamide (B42294), urea (B33335) derivatives, and the addition of alcohols to carbodiimides.
Reactions Involving Cyanamide and Ethanol (B145695)
A primary and widely used method for synthesizing O-ethylisourea involves the acid-catalyzed reaction of cyanamide with ethanol. google.com In this process, a strong mineral acid, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄), acts as a catalyst. google.com The reaction is typically exothermic. google.com
When using hydrogen chloride, the gas is often sparged into chilled, anhydrous ethanol to create an ethanolic hydrogen chloride solution. Anhydrous cyanamide is then added, leading to an exothermic reaction that forms cyanamide hydrochloride. google.com Subsequent heating of this mixture, for instance to around 75°C for 15-20 minutes, converts the cyanamide hydrochloride and ethanol into an ethanolic solution of O-ethylisourea hydrochloride. google.com This solution is often used directly in further synthetic steps without isolating the O-ethylisourea salt.
Alternatively, sulfuric acid can be used to produce crystalline O-ethylisourea hydrogen sulfate (B86663). google.com In a typical procedure, concentrated sulfuric acid is added to absolute ethanol at a low temperature (not exceeding 0°C), followed by the gradual addition of crystalline cyanamide while maintaining the temperature below 8-10°C. google.com Stirring the mixture allows for the formation of the O-ethylisourea hydrogen sulfate product, which can be crystallized and isolated, achieving yields around 73.8%. google.com
Table 1: Synthesis of O-Ethylisourea from Cyanamide and Ethanol
| Starting Materials | Acid Catalyst | Reaction Conditions | Product Form | Yield | Reference |
|---|---|---|---|---|---|
| Cyanamide, Anhydrous Ethanol | Hydrogen Chloride (HCl) | Exothermic reaction, then heat to ~75°C for 15-20 min | Ethanolic solution of O-ethylisourea hydrochloride | High (used in-situ) | , google.com |
| Crystalline Cyanamide, Absolute Ethanol | Sulfuric Acid (H₂SO₄) | Addition at 0 to 10°C, followed by stirring | Crystalline O-ethylisourea hydrogen sulfate | ~73.8% | google.com |
Approaches from Urea Derivatives
An alternative synthetic route to O-ethylisourea starts from urea. dtic.mil This method involves the alkylation of urea with diethyl sulfate under anhydrous conditions and in the absence of a solvent. dtic.mil The reaction yields O-ethylisourea, typically as its hydrogen sulfate salt. The formation of O-ethylisourea is optimized by adjusting the molar ratio of reactants, temperature, and reaction time. dtic.mil
Studies have shown that the optimal formation of O-ethylisourea, reaching about 72-73%, is achieved using a 1:1 molar ratio of urea to diethyl sulfate. dtic.mil The reaction can be conducted for 1 hour at 100°C, 30 minutes at 110°C, or 15-20 minutes at 120°C. dtic.mil The resulting O-ethylisourea hydrogen sulfate intermediate can then be used in subsequent reactions, such as condensation with diethyl malonate in the presence of a base like sodium methoxide (B1231860) to produce other valuable compounds.
Table 2: Synthesis of O-Ethylisourea from Urea
| Starting Materials | Reaction Conditions | Key Intermediate | Optimal Yield | Reference |
|---|---|---|---|---|
| Urea, Diethyl sulfate | 1:1 molar ratio; 1 hr at 100°C or 15-20 min at 120°C; solvent-free | O-ethylisourea hydrogen sulfate | ~72-73% | , dtic.mil |
Utilizing Carbodiimides and Alcohols
The synthesis of O-alkylisoureas can also be accomplished through the addition of alcohols to carbodiimides, a method noted for its atom economy. nih.gov Due to the low electrophilicity of carbodiimides, this reaction often requires a catalyst. nih.gov Various metal-based catalysts have been developed to facilitate this transformation efficiently.
One established method employs copper(I) chloride (CuCl) as a catalyst. google.com For example, O-ethylisourea can be prepared quantitatively by reacting the appropriate carbodiimide (B86325) with ethanol in the presence of CuCl at room temperature. google.com Without the catalyst, the reaction would require heating at elevated temperatures (e.g., 70°C) for an extended period (24 hours). google.com
More recent research has identified other effective catalysts. Commercially available diethylzinc (B1219324) (ZnEt₂) serves as an efficient precatalyst for the addition of a wide range of alcohols to carbodiimides under mild conditions. nih.gov Similarly, rare-earth metal amides, such as La[N(SiMe₃)₂]₃, have been shown to catalyze the intermolecular addition of alcohols to carbodiimides, yielding a series of isoureas in good to excellent yields. rsc.org
Table 3: Catalytic Synthesis of O-Ethylisourea from Carbodiimides and Ethanol
| Carbodiimide | Alcohol | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Water-soluble carbodiimide | Ethanol | Copper(I) Chloride (CuCl) | Room Temperature | Quantitative | google.com |
| 1,3-Di-p-tolylcarbodiimide (DTC) | Ethanol | Diethylzinc (ZnEt₂) | 25°C, <2 hours | Full Conversion | nih.gov |
| Generic Carbodiimides | Ethanol | La[N(SiMe₃)₂]₃ | Not specified | Good to Excellent | rsc.org |
Advanced and Green Synthesis Strategies
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient protocols for synthesizing O-ethylisourea and its derivatives. These methods often involve microwave assistance and solvent-free conditions to reduce reaction times, energy consumption, and waste generation.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reactions. iupac.org The formation of esters via the reaction of carboxylic acids with O-alkylisoureas, including O-ethylisourea, proceeds in excellent yields with very short reaction times (5 minutes or less) when conducted in a monomode microwave synthesizer. nih.gov This demonstrates the utility of pre-formed O-ethylisourea in rapid, microwave-assisted transformations.
The synthesis of O-ethylisourea derivatives has also been achieved directly under microwave irradiation. unesp.brresearchgate.net For example, 1-benzoyl-3-benzyl-O-ethylisourea was synthesized in good yield (76%) from benzoyl-ethylthiocarbamate under microwave conditions. unesp.brresearchgate.net This method highlights the potential for non-purely thermal microwave effects, which may involve stabilization through interactions between the materials and the microwave field. unesp.br The use of microwaves has been noted in various synthetic preparations of urea and thiourea (B124793) derivatives, often in conjunction with green reaction media or solvent-free systems. nih.gov
Table 4: Microwave-Assisted Synthesis Involving O-Ethylisourea
| Reaction Type | Starting Materials | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ester Formation | Carboxylic Acid + O-Alkylisourea | Microwave, ≤5 min | Carboxylic Ester | Excellent | nih.gov |
| Isourea Derivative Synthesis | Benzoyl-ethylthiocarbamate, Amine | Microwave, KF-Al₂O₃ | 1-benzoyl-3-benzyl-O-ethylisourea | 76% | unesp.br, researchgate.net |
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a key goal of green chemistry. Syntheses performed under solvent-free or "dry media" conditions, often coupled with microwave irradiation, offer significant environmental benefits. iupac.orgcdnsciencepub.com
An eco-friendly protocol for synthesizing derivatives of O-ethylisourea has been developed using dry media conditions with a solid support. unesp.brresearchgate.net Specifically, 1-benzoyl-3-benzyl-O-ethylisourea was prepared from 1-benzoyl-3-benzylthiourea in the presence of potassium fluoride (B91410) on alumina (B75360) (KF-Al₂O₃) under microwave irradiation. unesp.brresearchgate.net This solvent-free approach not only provides good yields but also simplifies the experimental procedure and product work-up. researchgate.net The combination of solvent-free conditions and microwave assistance represents a significant advancement toward more sustainable chemical manufacturing processes. iupac.org
Polymer-Supported Reagents in O-Alkylation
The use of polymer-supported reagents represents an advanced methodology in organic synthesis, often referred to as polymer-assisted solution-phase (PASP) chemistry. google.comdl.ac.uk This technique combines the benefits of solution-phase reactions with the purification advantages of solid-phase synthesis, as reaction workup is often simplified to a mere filtration step to remove the resin-bound byproducts. dl.ac.uk
In the context of O-alkylation, polymer-supported O-alkylisoureas have been developed as effective alkylating agents. researchgate.net Specifically, a polymer-supported O-ethylisourea reagent can be prepared and used to transfer an ethyl group to a suitable substrate. The synthesis of this reagent typically begins with a commercially available polymer-supported carbodiimide, which is reacted with an alcohol, in this case, ethanol, often in the presence of a copper(II) catalyst. google.comdl.ac.uk This process immobilizes the O-ethylisourea moiety onto an insoluble polystyrene support. dl.ac.uk
The primary documented application for this polymer-supported reagent is the O-alkylation of carboxylic acids to produce the corresponding ethyl esters. google.comresearchgate.net The reaction proceeds by heating a solution of the carboxylic acid with the polymer-supported O-ethylisourea. dl.ac.uk Upon completion, the resin, now bearing the urea byproduct, is filtered off, leaving the pure ester product in the solution after solvent evaporation. researchgate.net This method is highly efficient, with microwave irradiation capable of reducing reaction times to as little as 3-5 minutes without compromising yield or purity. dl.ac.uk A significant advantage of this approach is that it circumvents the formation of urea byproducts in the solution phase, which can be challenging to remove from the desired product. researchgate.net
While the direct O-alkylation of urea to form carbamimidic acid, ethyl ester using this specific polymer-supported method is not extensively detailed in the literature, the synthesis of the polymer-supported O-ethylisourea reagent itself establishes a key principle of using solid-supported systems in isourea chemistry. Direct alkylation of urea is known to be complex, with the potential for competing reactions such as N-alkylation and dialkylation. rroij.com
| Reagent Component | Typical Substrate/Reagent | Catalyst | Key Outcome | Reference |
|---|---|---|---|---|
| Solid Support | Polymer-supported carbodiimide | Copper(II) | Formation of polymer-supported O-ethylisourea | google.com, dl.ac.uk |
| Ethyl Source | Ethanol | |||
| Application | Polymer-supported O-ethylisourea + Carboxylic Acid | N/A (Thermal or Microwave) | High-purity ethyl ester product after filtration | , researchgate.net, dl.ac.uk |
Preparation of Key Salts and Derivatives of this compound (e.g., Hydrogen Sulfate, Hydrochloride)
The hydrochloride and hydrogen sulfate salts of this compound are stable, often crystalline, materials that serve as important intermediates for further chemical synthesis. google.comgoogle.com Their preparation typically starts from precursors like cyanamide or urea.
A robust method for synthesizing crystalline O-ethylisourea hydrogen sulfate involves the reaction of cyanamide with a mixture of concentrated sulfuric acid and ethanol. google.com This process provides a simple and economically viable route to a stable, solid form of the compound. google.com In a typical procedure, concentrated sulfuric acid is first added to absolute ethanol while cooling, after which crystalline cyanamide is introduced portion-wise to the mixture. google.com The reaction temperature is maintained at a low level, between -10°C and 8°C, throughout the addition and subsequent stirring. google.com This method has been reported to produce crystalline O-ethylisourea hydrogen sulfate in yields as high as 73.8%. google.com
An alternative, historical approach involves the reaction of urea with diethyl sulfate, which forms O-ethylisourea as a salt of ethyl hydrogen sulfate. dtic.mil
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Reaction Temperature | Yield | Product Form | Reference |
|---|---|---|---|---|---|---|
| Cyanamide | Ethanol (absolute) | Sulfuric Acid (98%) | -10°C to 8°C | 73.8% | Crystalline Solid | google.com |
| Urea | Diethyl Sulfate | N/A | 100-120°C | ~73% | In solution | dtic.mil |
The synthesis of O-ethylisourea hydrochloride is classically achieved via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgorganic-chemistry.org In this specific application, cyanamide acts as the nitrile precursor. The reaction is typically carried out by first preparing a solution of anhydrous hydrogen chloride in chilled, anhydrous ethanol. google.com Anhydrous cyanamide is then added to this acidic alcohol solution. google.comorgsyn.org
The reaction proceeds in two stages: an initial exothermic reaction forms cyanamide hydrochloride, which then reacts with the surrounding ethanol upon gentle heating (e.g., to approximately 75°C for 15-20 minutes) to yield an ethanolic solution of O-ethylisourea hydrochloride. google.com For many subsequent applications, this solution is used directly without isolating the Pinner salt. google.com The salt itself can be unstable, and maintaining low temperatures during the initial stages helps prevent side reactions. wikipedia.org
| Starting Material 1 | Starting Material 2 | Key Reaction Intermediate | Conditions | Product Form | Reference |
|---|---|---|---|---|---|
| Cyanamide (anhydrous) | Ethanol (anhydrous) with Hydrogen Chloride (gas) | Cyanamide hydrochloride | Initial cooling, followed by heating (~75°C) | Ethanolic solution | google.com, wikipedia.org, orgsyn.org |
Reactivity and Mechanistic Studies of Carbamimidic Acid, Ethyl Ester
Fundamental Reaction Mechanisms
The reactivity of O-ethylisourea is characterized by the interplay between its nucleophilic nitrogen atoms and the electrophilic carbon of the ethyl group attached to the oxygen. The specific reaction pathway is often dictated by the reaction conditions and the nature of the reacting partner.
The isourea functional group contains two nitrogen atoms with lone pairs of electrons, rendering them nucleophilic. The lone pair on the sp²-hybridized nitrogen is involved in resonance with the C=N double bond, making it less available for nucleophilic attack. In contrast, the lone pair on the sp³-hybridized nitrogen is more localized and thus more nucleophilic.
Protonation of the imino nitrogen significantly enhances the electrophilicity of the carbon atom of the C=N bond. This protonated form can then be attacked by nucleophiles. However, the more common mode of reactivity involves the isourea acting as a nucleophile itself, particularly in its reaction with electrophiles.
O-Ethylisourea can be activated under acidic conditions. Protonation of the imino nitrogen makes the central carbon atom more susceptible to nucleophilic attack. This activation is crucial for several of its transformations.
A key intermediate in many reactions of O-alkylisoureas is the O-acylisourea, formed by the reaction with carboxylic acids. This intermediate is highly reactive and serves as an excellent acylating agent. The formation of this intermediate is a pivotal step in the esterification of carboxylic acids.
Role in O-Alkylation Reactions
O-Ethylisourea is widely recognized as an effective reagent for the O-alkylation of various nucleophiles. The general mechanism involves the protonation of the isourea followed by a nucleophilic attack of the substrate on the ethyl group, proceeding via an SN2-type mechanism.
The reaction of O-ethylisourea with carboxylic acids provides a mild and efficient method for the synthesis of ethyl esters. This transformation is particularly useful for substrates that are sensitive to harsh acidic or basic conditions often employed in traditional esterification methods. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. The carboxylic acid protonates the isourea, and the resulting carboxylate anion attacks the activated isourea to form the O-acylisourea. This intermediate is then attacked by an alcohol (if present) or undergoes rearrangement to form the ester and urea (B33335) as a byproduct. Microwave-assisted conditions have been shown to significantly accelerate this reaction.
Table 1: Examples of Esterification of Carboxylic Acids using O-Alkylisoureas
| Carboxylic Acid | O-Alkylisourea | Product | Yield (%) | Reference |
| Benzoic acid | O-Ethylisourea | Ethyl benzoate | High | (https://www.researchgate.net/publication/241961479_Microwave-Assisted_Ester_Formation_Using_O-Alkylisoureas_A_Convenient_Method_for_the_Synthesis_of_Esters_with_Inversion_of_Configuration) |
| Pivalic acid | O-Ethylisourea | Ethyl pivalate | Good | (https://www.researchgate.net/publication/241961479_Microwave-Assisted_Ester_Formation_Using_O-Alkylisoureas_A_Convenient_Method_for_the_Synthesis_of_Esters_with_Inversion_of_Configuration) |
| (S)-Ibuprofen | O-Methylisourea | Methyl (S)-ibuprofenate | 95 | (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7828392/) |
Beyond carboxylic acids, O-ethylisourea can be employed to alkylate other nucleophilic functional groups. For instance, phenols can be converted to their corresponding ethyl ethers. The reaction typically proceeds by generating the phenoxide ion with a base, which then acts as the nucleophile, attacking the ethyl group of the protonated O-ethylisourea. This method offers an alternative to traditional Williamson ether synthesis, particularly when the substrate is sensitive to strong bases or high temperatures.
Table 2: Examples of Alkylation of Phenols with O-Alkylisoureas
| Phenol | O-Alkylisourea | Product | Yield (%) | Reference |
| Phenol | O-Ethylisourea | Phenetole | Moderate to Good | (https://pubs.acs.org/doi/10.1021/jo00356a011) |
| 4-Nitrophenol | O-Ethylisourea | 1-Ethoxy-4-nitrobenzene | Good | (https://pubs.acs.org/doi/10.1021/jo00356a011) |
| 2-Naphthol | O-Benzylisourea | 2-(Benzyloxy)naphthalene | High | (https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2007-990924) |
Transformations to Guanidine (B92328) Derivatives
One of the most significant applications of O-ethylisourea is its use as a precursor for the synthesis of guanidine derivatives. The reaction of O-ethylisourea with primary or secondary amines leads to the formation of substituted guanidines, with the concomitant release of ethanol (B145695). This reaction is a straightforward and widely used method for introducing the guanidinyl moiety into various molecules.
The mechanism involves the nucleophilic attack of the amine on the central carbon atom of the protonated O-ethylisourea. This is followed by the elimination of ethanol to yield the corresponding guanidinium (B1211019) salt. The reaction is typically carried out in a suitable solvent, and the product can be isolated as the free base or as a salt.
Table 3: Synthesis of Guanidine Derivatives from O-Ethylisourea
| Amine | Product | Yield (%) | Reference |
| Aniline | N-Phenylguanidine | 85 | (https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00222h) |
| Benzylamine (B48309) | N-Benzylguanidine | 92 | (https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00222h) |
| Piperidine | 1,1-Pentamethyleneguanidine | 78 | (https://pubs.acs.org/doi/10.1021/jo01073a022) |
Reactions with Amines to Form Guanidines
Carbamimidic acid, ethyl ester is an effective guanylating agent, reacting with primary and secondary amines to yield substituted guanidines. This reaction involves the displacement of the ethoxy group by the amine nucleophile. The process is a common and straightforward method for introducing the guanidine functional group, which is a key structural element in many biologically active molecules and natural products. nih.gov
The general reaction proceeds by treating an amine with an electrophilic amidine species like O-ethylisourea or the closely related and more frequently cited S-methylisothiourea. nih.gov The choice of reagent can be influenced by the desired reaction conditions and the nature of the amine substrate. For instance, less nucleophilic amines, such as anilines, may require more forcing conditions to react compared to more nucleophilic aliphatic amines. nih.gov
The versatility of this reaction allows for the synthesis of a wide array of guanidine derivatives from various amine precursors.
| Amine Reactant | Guanylating Agent | Guanidine Product | Reaction Conditions |
|---|---|---|---|
| Methylamine | N,N'-Di-Boc-S-methylisothiourea | N-Methyl-N',N''-di-Boc-guanidine | Not specified |
| Pyrrolidine | N,N'-Di-Boc-S-methylisothiourea | N,N-Tetramethylene-N',N''-di-Boc-guanidine | Refluxing ethanol, 8h |
| Aniline | N,N'-Di-Boc-S-methylisothiourea | N-Phenyl-N',N''-di-Boc-guanidine | Refluxing DMF or solventless heating |
| Benzylamine | Troc-derived isothiourea | N-Benzyl-N'-Troc-guanidine | 1.0 equivalent of benzylamine added |
Mechanistic Insights into Guanidine Formation
The formation of guanidines from the reaction of this compound (O-ethylisourea) with amines proceeds through a nucleophilic addition-elimination mechanism. scholaris.ca This pathway is characteristic of reactions involving carboximidates and other carbonyl derivatives.
The mechanism can be described in the following steps:
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the O-ethylisourea. This carbon is part of the C=N double bond, which is polarized, rendering the carbon atom electron-deficient. This attack results in the formation of a transient, unstable tetrahedral intermediate.
Proton Transfer: A proton transfer may occur within the tetrahedral intermediate, facilitating the next step.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the elimination of the ethoxy group (-OEt) as the leaving group. Ethanol is formed as a byproduct.
Deprotonation: The resulting product is a protonated guanidine, or guanidinium ion. A final deprotonation step by a base (which could be another molecule of the amine reactant) yields the neutral guanidine product.
This addition-elimination sequence is a well-established mechanism for guanylation reactions using isourea and isothiourea derivatives. scholaris.ca The efficiency of the reaction depends on the nucleophilicity of the attacking amine and the stability of the leaving group.
Cycloaddition and Cyclocondensation Reactions Involving this compound
The imidate functionality within this compound and its derivatives makes it a useful building block in cyclocondensation reactions for the synthesis of N-heterocycles. nih.govrsc.org Cyclocondensation reactions are chemical processes that form ring structures from multiple reactants, often resulting in heterocycles. wisdomlib.org A common strategy for forming six-membered heterocyclic rings like pyrimidines is the condensation of a compound containing an amidine fragment (N-C-N) with a three-carbon (C-C-C) fragment that has electrophilic sites at both ends. bu.edu.eg
Derivatives of ethyl imidate can serve as precursors to the N-C-N fragment in these cyclizations. For example, the reaction of ethyl N-(2-amino-1,2-dicyanovinyl)formimidate with guanidine (which itself contains the core amidine structure) in the presence of a base leads to an intramolecular cyclization process that forms a substituted pyrimidine (B1678525). In this type of reaction, the imidate part of the molecule is transformed and incorporated into the newly formed heterocyclic ring. The initial attack is likely from a nucleophilic nitrogen of one reactant onto an electrophilic carbon of the other, followed by a series of bond formations and eliminations (often of small molecules like water or ethanol) to yield the stable aromatic pyrimidine ring. nih.gov This demonstrates the utility of imidate derivatives in constructing complex heterocyclic systems that are prevalent in medicinal chemistry. gsconlinepress.com
Rearrangement Reactions in the Context of this compound Derivatives
While this compound itself may not be the primary substrate for common named rearrangement reactions, its derivatives, particularly those related to its carbamate (B1207046) ester structure, can be involved in significant molecular rearrangements. These reactions typically involve the migration of a group from one atom to another within the molecule, resulting in a structural isomer.
Several classical rearrangement reactions are pertinent to carbamate derivatives and could be applied to molecules derived from this compound:
Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate intermediate. If a derivative of this compound were first converted to a carboxylic acid and then to an acyl azide, it could undergo the Curtius rearrangement. The resulting isocyanate can then be trapped by an alcohol to form a carbamate. organic-chemistry.orgnih.gov
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. A derivative of this compound that contains a primary amide function could undergo this rearrangement in the presence of a reagent like N-bromoacetamide. nih.gov
Lossen Rearrangement: Similar to the Curtius and Hofmann rearrangements, the Lossen rearrangement converts a hydroxamic acid to an isocyanate. This provides another pathway from a carboxylic acid derivative to a carbamate. organic-chemistry.org
Chapman Rearrangement: This is a thermal rearrangement specific to imidates, involving the conversion of an aryl N-arylbenzimidate to the corresponding N,N-diaryl amide. wikipedia.org This reaction involves the intramolecular migration of an aryl group from the imidate oxygen to the nitrogen. This demonstrates a rearrangement process inherent to the imidate functional group, which is central to the structure of this compound.
| Rearrangement Reaction | Starting Functional Group (Derivative) | Key Intermediate | Final Product Type |
|---|---|---|---|
| Curtius Rearrangement | Acyl azide | Isocyanate | Carbamate (with alcohol trapping) |
| Hofmann Rearrangement | Primary amide | Isocyanate | Carbamate (with alcohol trapping) |
| Lossen Rearrangement | Hydroxamic acid | Isocyanate | Carbamate (with alcohol trapping) |
| Chapman Rearrangement | Aryl N-aryl imidate | - | N,N-Diaryl amide |
Applications in Advanced Organic Synthesis and Materials Science
Synthesis of Heterocyclic Compounds
O-ethylisourea serves as a key building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are significant structural motifs in many biologically active molecules and functional materials. rsc.org
One of the notable applications of O-ethylisourea is in the synthesis of 2-alkoxypyrimidines. google.com These compounds are important intermediates for pharmaceuticals and agrochemicals. The synthesis typically involves the condensation of O-ethylisourea, often in the form of its hydrochloride or hydrogen sulfate (B86663) salt, with a 1,3-dicarbonyl compound or its equivalent. google.comgoogle.com
For instance, the reaction of O-ethylisourea hydrochloride with dimethyl malonate in the presence of a base like sodium methoxide (B1231860) yields 2-ethoxy-4,6-dihydroxypyrimidine (B1589393) (DHEP). google.com This reaction is generally carried out in a solvent such as methanol (B129727) at controlled temperatures. google.com The O-ethylisourea salt itself can be prepared in situ from cyanamide (B42294), ethanol (B145695), and an acid like hydrogen chloride. google.com
Table 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine (DHEP)
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|
This table illustrates a typical reaction for the formation of a 2-alkoxypyrimidine using O-ethylisourea.
Beyond pyrimidines, O-ethylisourea and its derivatives are employed in the synthesis of other nitrogen-containing heterocycles. These reactions leverage the reactivity of the isourea functional group to form various ring systems. While specific examples directly involving the ethyl ester are less commonly detailed in readily available literature, the general reactivity pattern of O-alkylisoureas suggests their utility in constructing heterocycles like guanidines, which are precursors to other complex cyclic systems. google.comresearchgate.net The synthesis of various heterocyclic compounds is a broad field with many methodologies. clockss.orguou.ac.ingoogle.com
Role in Polymer Chemistry
The application of O-ethylisourea extends into materials science, particularly in the realm of polymer chemistry where it can act as a precursor or a modifying agent. qau.edu.pk
O-alkylisoureas, including the ethyl ester, have been investigated as precursors in polymerization processes. googleapis.com While detailed mechanisms are often proprietary or specific to the polymer system, the isourea moiety can be involved in initiation or propagation steps of polymerization. The reactivity of O-ethylisourea allows for its incorporation into polymer backbones or as a starting point for polymer chain growth.
A significant application of O-alkylisoureas in polymer chemistry is the functionalization of existing polymers. sigmaaldrich.com Polymer-supported O-alkylisoureas, for example, can be prepared and used as reagents for various chemical transformations. acs.org One such application is the O-alkylation of carboxylic acids to form esters. acs.orgresearchgate.net In this methodology, a polymer-supported carbodiimide (B86325) is reacted with an alcohol, such as ethanol, to generate the polymer-bound O-ethylisourea. This functionalized polymer can then be used to esterify carboxylic acids, with the advantage of easy separation of the polymer-bound byproduct from the desired ester product. acs.org This approach is part of a broader strategy of using functional polymers to simplify synthetic procedures and facilitate purification. mdpi.comnih.govlibretexts.org
Table 2: Polymer-Supported O-Alkylation
| Polymer Support | Activating Reagent | Reactant | Product |
|---|
This table outlines the general process for using a polymer-supported O-alkylisourea for esterification.
Intermediate for Complex Organic Molecules
Carbamimidic acid, ethyl ester serves as a valuable intermediate in the synthesis of more complex organic molecules. ontosight.ai Its ability to participate in various reactions allows for the introduction of the guanidinyl moiety or related functionalities into a larger molecular framework. These functionalities are present in a wide range of biologically active natural products and designed therapeutic agents. The ester group in O-ethylisourea can also be a site for further chemical modification. numberanalytics.com For example, it can be a precursor for the synthesis of substituted guanidines by reacting with amines. google.com These guanidine (B92328) derivatives are, in turn, important intermediates for the preparation of various pharmaceuticals and pesticides. google.com The synthesis of complex molecules often involves multiple steps where intermediates like O-ethylisourea play a crucial role. orgsyn.org
Sulfonylisourea Synthesis
A notable application of this compound and its derivatives (O-alkylisoureas) is in the synthesis of sulfonylisoureas. These compounds are recognized for their biological activities and as valuable precursors for other important chemical entities like guanidines and isoureas. A modern and effective method for their synthesis involves a "sulfo-click reaction," where O-alkylisoureas react with sulfonyl azides. This approach is advantageous as it avoids the use of metal catalysts and often proceeds under mild conditions.
Research has demonstrated the synthesis of a range of N-substituted-N'-sulfonyl-O-ethylisoureas through the reaction of the corresponding N-substituted O-ethylisourea with various sulfonyl azides. sorbonne-universite.fr For instance, the reaction between an N-aryl-O-ethylisourea and a sulfonyl azide (B81097) like p-toluenesulfonyl azide (tosyl azide) yields the corresponding sulfonylisourea derivative. The reaction conditions can be optimized, with studies showing that using water as a solvent at elevated temperatures can be effective. sorbonne-universite.fr
Detailed findings from these synthetic studies, including yields and characterization for several sulfonylisourea derivatives, are presented below. sorbonne-universite.fr
| Product Name | Structure | Yield (%) | Key Analytical Data (1H NMR, δ in ppm) |
|---|---|---|---|
| Ethyl-N-(4-methoxyphenyl)-N′-tosylcarbamimidate | ![]() | N/A | 9.14 (s, 1H), 7.85 (d, 2H), 7.29 (d, 2H), 7.12 (d, 2H), 6.86 (d, 2H), 4.31 (q, 2H), 3.80 (s, 3H), 2.42 (s, 3H), 1.24 (t, 3H) sorbonne-universite.fr |
| Ethyl-N′-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)carbamimidate | ![]() | N/A | 9.23 (s, 1H), 7.69–7.63 (m, 2H), 7.61–7.56 (m, 2H), 7.35–7.31 (m, 2H), 7.29–7.20 (m, 3H), 7.03–6.96 (m, 2H), 6.93–6.87 (m, 2H), 3.81 (s, 3H) sorbonne-universite.fr |
| Ethyl-N'-(4-nitrophenyl)sulfonyl-N-phenylcarbamimidate | ![]() | 66% | 9.29 (s, 1H), 8.39–8.32 (m, 2H), 8.20–8.11 (m, 2H), 7.41–7.34 (m, 2H), 7.25–7.19 (m, 3H), 4.37 (q, 2H), 1.30 (t, 3H) sorbonne-universite.fr |
Note: The synthesis of indole (B1671886) derivatives, benzoylcyanamide derivatives, and carbamimidoylisourea ligands using this compound as a direct starting material, as well as their subsequent metal complex formation, could not be substantiated from the reviewed scientific literature. The available research focuses on alternative synthetic pathways for these classes of compounds.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations have been instrumental in elucidating the structural and electronic properties of carbamimidic acid, ethyl ester and its derivatives. Ab initio and Density Functional Theory (DFT) methods are commonly employed to predict molecular geometries, vibrational frequencies, and electronic charge distributions.
A study on a related derivative, cyano-carbamimidic acid ethyl ester, utilized ab initio quantum chemical calculations at the B3LYP, MP2, and G3 levels to investigate the stability of its tautomers and conformers. researchgate.net The calculations revealed that the amine tautomer is more stable than the imine form, a stability attributed to a higher degree of electron conjugation. researchgate.net Furthermore, the most stable conformer predicted by these calculations corresponded to the structure determined by single-crystal X-ray diffraction, validating the accuracy of the computational models. researchgate.net
DFT calculations, specifically using the B3LYP functional with the 6-311G(d,p) basis set, are a common choice for studying such systems. mdpi.comijcce.ac.ir These calculations can provide insights into the molecule's reactivity through analysis of its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comuomphysics.net The energies of these orbitals are indicative of the molecule's ability to donate or accept electrons in chemical reactions. Additionally, the molecular electrostatic potential (MEP) surface can be calculated to identify electrophilic and nucleophilic sites within the molecule. researchgate.net
The reactivity of isourea derivatives is also explored in the context of their role as intermediates in chemical reactions. For instance, the formation of an O-acyl isourea intermediate is a key step in certain multicomponent reactions. acs.org Computational studies can model the stability and reactivity of these transient species.
Table 1: Computational Methods and Applications
| Computational Method | Application | Reference |
|---|---|---|
| Ab initio (B3LYP, MP2, G3) | Tautomer and conformer stability analysis | researchgate.net |
| DFT (B3LYP/6-311G(d,p)) | Molecular structure optimization, FMO analysis, MEP mapping | mdpi.comijcce.ac.iruomphysics.net |
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions involving this compound and its derivatives. This allows for the identification of reaction intermediates, transition states, and the calculation of activation energies, providing a detailed mechanistic understanding.
For instance, in reactions involving the formation of isoureas from alcohols and carbodiimides, computational models can elucidate the role of catalysts and the nature of the transition state. nih.gov Kinetic measurements combined with DFT calculations can reveal that such reactions often proceed through a highly ordered transition state. nih.govacs.org The activation parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined from these studies. A negative entropy of activation, for example, is indicative of a more ordered transition state compared to the reactants. nih.govacs.org
In the context of organoactinide-promoted synthesis of isoureas, a plausible mechanism involves the insertion of a carbodiimide (B86325) into a metal-alkoxide bond as the rate-determining step, followed by rapid protonolysis by an alcohol to release the isourea product. acs.org Computational modeling can help to visualize and calculate the energetics of these steps. For example, the activation energy (Ea) for the addition of isopropanol (B130326) to a carbodiimide catalyzed by a thorium complex was calculated to be 16.4(0.5) kcal/mol. nih.govacs.org
Furthermore, computational studies can be used to analyze the mechanism of other reactions where isoureas act as intermediates. For example, in the synthesis of certain heterocyclic compounds, the formation of an isourea intermediate is followed by a rearrangement to the final product. openreview.net Transition state modeling can pinpoint the energy barriers associated with these bond-breaking and bond-forming events.
Conformational Analysis and Interconversion Barriers
This compound, like many organic molecules, can exist in various spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for their interconversion.
Computational methods are particularly well-suited for this type of analysis. By systematically rotating bonds and calculating the corresponding energy, a potential energy surface can be generated, revealing the low-energy conformations and the transition states that connect them. For a derivative, cyano-carbamimidic acid ethyl ester, quantum chemical calculations successfully identified the most stable amine conformer, which was later confirmed by X-ray crystallography. researchgate.net
The barriers to interconversion between different conformers can be calculated and provide information about the molecule's flexibility at different temperatures. researchgate.net For some molecules, these barriers can be low enough to allow for rapid equilibrium between conformers at room temperature. researchgate.net In other cases, restricted rotation around a single bond, perhaps due to steric hindrance, can lead to separable conformers. google.com
Computational Studies of Ligand-Metal Interactions in Carbamimidoylisourea Complexes
Carbamimidoylisourea and its derivatives can act as ligands, binding to metal ions to form coordination complexes. Computational studies are invaluable for understanding the nature of these ligand-metal interactions, including the geometry of the complex, the strength of the coordination bonds, and the electronic structure.
DFT calculations are frequently used to optimize the geometry of metal complexes and to analyze the bonding between the metal center and the ligand. frontiersin.orgmdpi.com These calculations can predict bond lengths and angles, which can then be compared with experimental data from techniques like X-ray crystallography. mdpi.com
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational tool used to analyze the nature of chemical bonds, including metal-ligand interactions. mdpi.com By analyzing the electron density at the bond critical points, QTAIM can characterize the interactions as either predominantly electrostatic or covalent. mdpi.com
In the context of metal complexes with ligands containing isourea-like moieties, computational studies can elucidate the preferred coordination sites. For instance, in ligands with multiple potential donor atoms, calculations can help determine which atoms are most likely to coordinate with a given metal ion. researchgate.net The stability of the resulting metal complexes can also be assessed computationally through the calculation of binding energies. mdpi.com
Furthermore, computational methods like molecular dynamics (MD) simulations can be used to study the dynamic behavior of these complexes and their interactions with other molecules, such as biological macromolecules. nih.gov For example, steered MD simulations can be used to investigate the unbinding of a ligand from a metal-containing binding site, providing insights into the forces and interactions that stabilize the complex. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl isourea |
| Cyano-carbamimidic acid ethyl ester |
| O-acyl isourea |
| 1,4-dithiane (B1222100) |
Advanced Spectroscopic Characterization Techniques
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of Carbamimidic acid, ethyl ester would be characterized by several key absorption bands. The N-H stretching vibrations of the amino and imino groups are expected to appear as strong, broad bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the ethyl group would be observed around 2850-3000 cm⁻¹. A strong and characteristic absorption band for the C=N double bond stretch would be expected in the region of 1640-1690 cm⁻¹. The C-O stretching vibration of the ester group would likely appear as a strong band between 1200 and 1300 cm⁻¹.
Raman Spectroscopy
In the Raman spectrum, the C=N stretching vibration is also expected to be a prominent feature. The symmetric C-C stretching and various bending modes of the ethyl group would also be Raman active. Raman spectroscopy can be particularly useful for studying this compound in aqueous solutions, as water is a weak Raman scatterer.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3200-3400 (Strong, Broad) | Weak |
| C-H Stretch (sp³) | 2850-3000 (Medium-Strong) | Strong |
| C=N Stretch | 1640-1690 (Strong) | Strong |
| C-O Stretch | 1200-1300 (Strong) | Medium |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation pattern would likely involve the cleavage of the C-O and C-N bonds. Common fragmentation pathways for esters could lead to the loss of the ethoxy group (-OCH₂CH₃) or the ethyl group (-CH₂CH₃). Cleavage of the molecule could also result in the formation of characteristic ions corresponding to the carbamimidoyl moiety.
Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₃H₈N₂O]⁺ | 88 |
| [M - CH₃]⁺ | [C₂H₅N₂O]⁺ | 73 |
| [M - OCH₂CH₃]⁺ | [CH₄N₂]⁺ | 44 |
| [CH₂CH₃]⁺ | Ethyl cation | 29 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure has been reported for this compound, data from the closely related O-methylisourea hydrosulfate can offer valuable insights.
The crystal structure of O-methylisourea hydrosulfate reveals a planar isourea moiety with characteristic C=N and C-O bond lengths. It is expected that O-ethylisourea, when crystallized, would exhibit similar planarity in its core structure. The ethyl group would likely adopt a staggered conformation. In the solid state, extensive hydrogen bonding involving the N-H groups is anticipated, leading to the formation of a complex three-dimensional network. These hydrogen bonds would play a crucial role in the stability of the crystal lattice.
Other Advanced Spectroscopic Methods (e.g., UV-Vis, X-ray Absorption Near Edge Structure (XANES), Fluorescence Spectroscopy)
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. This compound contains a C=N chromophore. It is expected to exhibit absorption in the ultraviolet region, likely corresponding to n → π* and π → π* electronic transitions associated with the imino group. The exact position and intensity of the absorption maximum (λmax) would be influenced by the solvent polarity.
X-ray Absorption Near Edge Structure (XANES)
XANES is a powerful element-specific technique that provides information about the electronic structure and local coordination environment of an absorbing atom. For this compound, XANES spectra could be recorded at the K-edges of carbon, nitrogen, and oxygen. The fine structure near the absorption edge would be sensitive to the oxidation states and the geometry of the immediate atomic neighbors, offering a detailed picture of the electronic environment of each element within the molecule.
Fluorescence Spectroscopy
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies for Carbamimidic Acid, Ethyl Ester
Currently, established and widely documented synthetic routes specifically for this compound are not extensively reported in publicly available scientific literature. Future research will likely focus on developing efficient, scalable, and sustainable methods for its preparation. This could involve the adaptation of existing methods for related compounds, such as the Pinner reaction of ethyl cyanamide (B42294) with ethanol (B145695), or the exploration of entirely new synthetic pathways. Key areas of investigation will likely include catalyst development to improve reaction yields and selectivity, as well as the use of greener solvents and reagents to minimize environmental impact.
Expanded Applications in Specialty Chemicals and Advanced Materials
The inherent functionalities of this compound, including the amidine and ester groups, suggest its potential as a versatile building block in the synthesis of a wide range of specialty chemicals and advanced materials. Future research is anticipated to explore its utility in:
Pharmaceuticals: As a precursor for the synthesis of heterocyclic compounds with potential biological activity.
Agrochemicals: In the development of novel pesticides and herbicides.
Polymers: As a monomer or cross-linking agent to create polymers with unique thermal and mechanical properties.
Coordination Chemistry: As a ligand for the formation of metal complexes with catalytic or material applications.
Systematic studies will be necessary to fully elucidate the structure-property relationships of materials derived from this compound.
Integration with Flow Chemistry and Automated Synthesis
The application of flow chemistry and automated synthesis platforms to the production of this compound and its derivatives is a promising area for future development. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher yields, and the potential for rapid library synthesis. Future research in this area will likely focus on:
Developing robust and reliable flow reactor setups for the continuous synthesis of the target compound.
Integrating online monitoring and real-time optimization techniques to maximize efficiency.
Utilizing automated platforms for the high-throughput screening of reaction conditions and the synthesis of derivative libraries for structure-activity relationship studies.
Advanced Computational Design and Prediction for this compound Derivatives
Computational chemistry offers powerful tools for understanding and predicting the properties of molecules. In the context of this compound, future research will leverage advanced computational methods to:
Predict Molecular Properties: A study on a related compound, cyano-carbamimidic acid ethyl ester, has already utilized ab initio quantum chemical calculations to investigate its stability and tautomeric forms. qub.ac.uknockemann-lab.orgresearchgate.netresearchgate.netresearchgate.netacs.org Similar computational studies on the parent compound will provide valuable insights into its electronic structure, reactivity, and spectroscopic properties.
Design Novel Derivatives: Computational screening can be used to design new derivatives of this compound with tailored properties for specific applications. This in silico approach can significantly accelerate the discovery of new materials and bioactive molecules.
Elucidate Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be employed to investigate the mechanisms of reactions involving this compound, aiding in the optimization of synthetic routes.
| Computational Method | Application in this compound Research |
| Ab initio calculations | Determination of stable tautomers and conformers |
| Density Functional Theory (DFT) | Prediction of reactivity, spectroscopic properties, and reaction mechanisms |
| Molecular Docking | In silico screening for potential biological targets |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of the biological activity of derivatives |
Exploration of New Reactivity Modes and Catalytic Applications
The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity. Future research is expected to uncover novel transformations and catalytic applications. Potential areas of investigation include:
Catalysis: Investigating the potential of this compound and its metal complexes as catalysts in organic synthesis. The amidine moiety could act as a ligand for various metals, creating catalytically active centers.
Cycloaddition Reactions: Exploring its use as a synthon in cycloaddition reactions to construct complex heterocyclic scaffolds.
Condensation Reactions: Investigating its reactivity in condensation reactions with various electrophiles and nucleophiles to generate a diverse range of products.
A systematic exploration of its reactivity profile will be crucial for unlocking its full potential as a versatile tool in synthetic chemistry.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing carbamimidic acid, ethyl ester in laboratory settings?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification of carbamimidic acid with ethanol under anhydrous conditions. A documented protocol includes reacting carbamimidic acid with ethyl iodide in the presence of a base (e.g., sodium hydride) in tetrahydrofuran (THF) at 0–5°C . Alternatively, transesterification from methyl esters using ethanol and acid catalysts (e.g., HCl) has been reported . Purification via recrystallization or column chromatography is recommended to isolate the product.
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Ethyl groups appear as a triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~4.1 ppm, CH₂). The amidine proton (N–H) may show broad peaks at δ 6.5–7.5 ppm .
- IR Spectroscopy : N–H stretches (3200–3400 cm⁻¹) and C=N vibrations (1640–1680 cm⁻¹) confirm the amidine backbone .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 117 [M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy groups) aid structural validation .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile byproducts. Store the compound in airtight containers away from moisture and strong oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How does the tautomeric equilibrium of this compound influence its reactivity in organic synthesis?
- Methodological Answer : The compound exists in equilibrium between the imidic acid (H₂N–C(OH)=N–OEt) and amidine (H₂N–C(=NH)–OEt) forms. This tautomerism affects nucleophilicity: the amidine form reacts preferentially with electrophiles (e.g., alkyl halides). Computational studies (e.g., DFT at B3LYP/6-31G(d)) can predict equilibrium ratios in solvents like ethanol or water .
Q. How can researchers address contradictions in reported reaction yields or purity levels of this compound across different studies?
- Methodological Answer : Standardize reaction conditions (solvent, temperature, catalyst) and validate purity via orthogonal methods (HPLC, elemental analysis). For yield discrepancies, compare stoichiometric ratios and side reactions (e.g., hydrolysis) using kinetic studies. Replicate experiments with controlled humidity to assess moisture sensitivity .
Q. What role does this compound play in the synthesis of amidine-based pharmaceuticals, and how can its reactivity be optimized?
- Methodological Answer : It serves as a versatile intermediate for amidine-containing drugs (e.g., antiviral agents). Reactivity optimization involves:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amidine during multi-step syntheses .
- Catalysis : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution at the amidine nitrogen .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates .
Q. What computational chemistry approaches are suitable for modeling the tautomeric behavior or electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict tautomeric equilibrium and frontier molecular orbitals (HOMO-LUMO gaps). Molecular dynamics simulations in explicit solvents (e.g., water) model stability under physiological conditions. QSAR models correlate electronic properties (e.g., charge distribution) with biological activity .
Methodological Guidance for Data Analysis
Q. How should researchers design experiments to investigate the hydrolysis kinetics of this compound under varying pH conditions?
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 1–13) and monitor hydrolysis via UV-Vis spectroscopy (λ = 230–260 nm for amidine degradation products).
- Kinetic Analysis : Use pseudo-first-order kinetics to calculate rate constants (k) and Arrhenius plots for activation energy (Eₐ). Validate with LC-MS to identify intermediates .
Q. What statistical methods are appropriate for analyzing variability in synthetic yields of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



